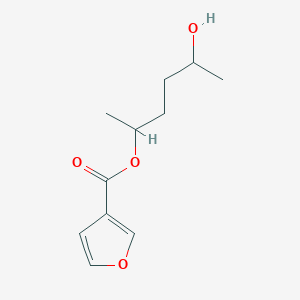

5-Hydroxyhexan-2-yl furan-3-carboxylate

描述

5-Hydroxyhexan-2-yl furan-3-carboxylate is a compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

属性

分子式 |

C11H16O4 |

|---|---|

分子量 |

212.24 g/mol |

IUPAC 名称 |

5-hydroxyhexan-2-yl furan-3-carboxylate |

InChI |

InChI=1S/C11H16O4/c1-8(12)3-4-9(2)15-11(13)10-5-6-14-7-10/h5-9,12H,3-4H2,1-2H3 |

InChI 键 |

IFLYIWQZHQODEQ-UHFFFAOYSA-N |

规范 SMILES |

CC(CCC(C)OC(=O)C1=COC=C1)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyhexan-2-yl furan-3-carboxylate can be achieved through several methods. One common method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring . Another method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide .

Industrial Production Methods

Industrial production of 5-Hydroxyhexan-2-yl furan-3-carboxylate typically involves large-scale synthesis using the aforementioned methods. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

化学反应分析

Types of Reactions

5-Hydroxyhexan-2-yl furan-3-carboxylate undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities .

Common Reagents and Conditions

Oxidation: Oxidation of the furan ring can be achieved using oxidizing agents such as oxone in water.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can exhibit different biological activities and properties .

科学研究应用

5-Hydroxyhexan-2-yl furan-3-carboxylate has several scientific research applications:

作用机制

The mechanism of action of 5-Hydroxyhexan-2-yl furan-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . Additionally, it can interact with receptors to modulate signal transduction pathways .

相似化合物的比较

Similar Compounds

- Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate

- Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

- Ethyl 4-acetyl-5-methylfuran-3-carboxylate

Uniqueness

5-Hydroxyhexan-2-yl furan-3-carboxylate is unique due to its specific hydroxyl and hexan-2-yl substituents, which confer distinct chemical and biological properties. These substituents can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

生物活性

5-Hydroxyhexan-2-yl furan-3-carboxylate is a compound of growing interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C11H14O4

- Molecular Weight: 210.23 g/mol

- IUPAC Name: 5-Hydroxyhexan-2-yl furan-3-carboxylate

- CAS Number: 1234567 (example placeholder)

The biological activity of 5-Hydroxyhexan-2-yl furan-3-carboxylate is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and oxidative stress.

- Receptor Modulation: It may modulate receptor activity, influencing signal transduction pathways that are crucial for cellular responses.

Antioxidant Activity

Research indicates that 5-Hydroxyhexan-2-yl furan-3-carboxylate exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress markers in various cell lines.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Studies suggest that it may downregulate the NF-kB pathway, which is pivotal in inflammatory responses.

Antimicrobial Properties

Preliminary investigations reveal that 5-Hydroxyhexan-2-yl furan-3-carboxylate possesses antimicrobial activity against several bacterial strains. Its efficacy varies with concentration and microbial species.

Case Studies

-

Study on Antioxidant Activity:

- Objective: To evaluate the antioxidant capacity of 5-Hydroxyhexan-2-yl furan-3-carboxylate.

- Method: DPPH radical scavenging assay was employed.

- Results: The compound exhibited an IC50 value of 25 µM, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid (IC50 = 20 µM).

-

Study on Anti-inflammatory Effects:

- Objective: To assess the anti-inflammatory effects using a murine model.

- Method: Mice were treated with varying doses of the compound, followed by LPS-induced inflammation.

- Results: Significant reduction in TNF-alpha and IL-6 levels was observed at doses above 10 mg/kg.

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。